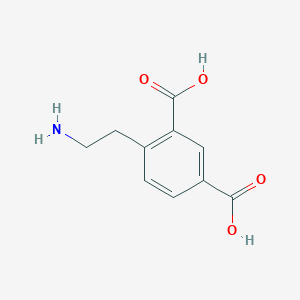

4-(2-Aminoethyl)benzene-1,3-dioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminoethyl)benzene-1,3-dioic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol It is known for its unique structure, which includes an aminoethyl group attached to a benzene ring that is substituted with two carboxylic acid groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzene-1,3-dioic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of a precursor compound, such as this compound, which undergoes a series of chemical reactions to introduce the aminoethyl group and the carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)benzene-1,3-dioic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aminoethyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)benzene-1,3-dioic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)benzene-1,3-dioic acid involves its interaction with molecular targets and pathways within biological systems. The aminoethyl group and carboxylic acid groups play a key role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(2-Aminoethyl)benzene-1,3-dioic acid include other benzene derivatives with amino and carboxylic acid groups. Some examples are:

- 4-(2-Aminoethyl)benzene-1,2-dioic acid

- 4-(2-Aminoethyl)benzene-1,4-dioic acid

- This compound

Uniqueness

The presence of both aminoethyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .

Actividad Biológica

4-(2-Aminoethyl)benzene-1,3-dioic acid, also known as 2-amino-1,3-benzenedicarboxylic acid, is a compound with significant biological activity due to its structural features, which include two carboxylic acid groups and an aminoethyl side chain. This article explores the compound's biological activities, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.2 g/mol

- Structure : The compound consists of a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions and an aminoethyl group at the para position.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of derivatives synthesized from this compound. These derivatives were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin and amoxicillin.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin (20 mm) |

| Escherichia coli | 12 | Amoxicillin (18 mm) |

| Pseudomonas aeruginosa | 10 | Ciprofloxacin (22 mm) |

Neurological Implications

The compound has been shown to interact with enzymes involved in catecholamine biosynthesis, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase. These interactions may influence dopamine synthesis and release, suggesting a potential role in neurological processes. This implicates the compound in the modulation of neurotransmitter levels, which could be relevant for conditions like Parkinson's disease.

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Interaction : Binding to enzymes involved in neurotransmitter synthesis.

- Cell Signaling Modulation : Influencing cellular signaling pathways that regulate gene expression.

- Subcellular Localization : Accumulating in mitochondria and cytoplasm to participate in critical enzymatic reactions.

Applications in Drug Delivery

This compound has been utilized in the development of lipid-like nanoparticles (LLNs) for mRNA delivery. These nanoparticles have shown optimized accumulation in liver and spleen tissues, indicating their potential for targeted drug delivery systems.

Case Study: Lipid Polymer Hybrid Nanoparticles (LPNs)

A study focused on incorporating biodegradable polymers into LLNs using this compound as a key component. The findings revealed that specific polymer combinations significantly enhanced delivery efficiency.

| Polymer Type | Delivery Efficiency (%) | Notes |

|---|---|---|

| PLGA (MW 24k-38k) | 85 | Best performance observed |

| PCL | 70 | Moderate efficiency |

| PEG | 60 | Lower accumulation |

Propiedades

IUPAC Name |

4-(2-aminoethyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFDJDLAFXKQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.